molecular formula C22H34N2O8 B15129302 (1S,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;(1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

(1S,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;(1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B15129302
M. Wt: 454.5 g/mol
InChI Key: GXOSSDFGVZWQLI-NNQRTPJTSA-N
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Description

The compound (1S,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid and its enantiomer (1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid are bicyclic compounds featuring a unique azabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves the formation of the azabicyclohexane core followed by the introduction of the carboxylic acid and the tert-butyl ester groups. One common synthetic route includes:

    Formation of the Azabicyclohexane Core: This can be achieved through a involving a suitable diene and a nitrile oxide.

    Introduction of Functional Groups: The carboxylic acid group can be introduced via hydrolysis of an ester precursor, while the tert-butyl ester group can be added through esterification reactions.

Industrial Production Methods

Industrial production methods for these compounds would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or borane.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

These compounds have several applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Potential use as enzyme inhibitors or receptor ligands.

    Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of these compounds depends on their specific application. For example, as enzyme inhibitors, they may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with a similar tert-butyl ester group.

    1-Hydroxycyclohexyl phenyl ketone: A compound with a similar bicyclic structure.

Uniqueness

The unique azabicyclohexane core and the combination of functional groups in these compounds make them distinct from other similar compounds

Properties

Molecular Formula

C22H34N2O8

Molecular Weight

454.5 g/mol

IUPAC Name

(1S,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;(1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/2C11H17NO4/c2*1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h2*7H,4-6H2,1-3H3,(H,13,14)/t2*7-,11-/m10/s1

InChI Key

GXOSSDFGVZWQLI-NNQRTPJTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)C(=O)O.CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O.CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O

Origin of Product

United States

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